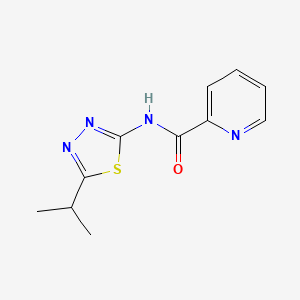

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities, such as antimicrobial, antifungal, antiviral, antitumor, antioxidant, gastroprotective, antiulcer, and herbicidal activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For example, a synthesis of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines involves a [2+3]-cycloaddition reaction .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as IR spectroscopy, mass spectrometry, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the C=S bond of a carbamodithioate moiety can undergo a [2+3]-cycloaddition reaction to generate an intermediate, which then eliminates a molecule to afford the final product .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including derivatives with 1,3,4-thiadiazole moieties, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds leverage the electron-accepting capacity of thiadiazole rings to enhance their biological efficacy. The incorporation of 1,3,4-thiadiazole is designed to improve cellular permeability and target interaction, showcasing a potential for treating tuberculosis by inhibiting the mycobacterial cell wall components (Gezginci, Martin, & Franzblau, 1998).

DNA/BSA Binding and Anticancer Agents

Research on dehydroabietic acid derivatives, including those with 1,3,4-thiadiazole, pyridine, and amide moieties, has unveiled significant interactions with DNA and bovine serum albumin (BSA), suggesting a mechanism of action involving DNA intercalation. These interactions hint at the potential of such compounds in anticancer applications, where they exhibit selective cytotoxicity against certain cancer cell lines, underscoring the therapeutic potential of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide related structures in oncology (Li et al., 2020).

Synthesis and Chemical Reactivity

The compound and its analogs have been synthesized through various chemical reactions, including condensation and electrophilic substitution, to explore their reactivity and potential applications in material science and medicinal chemistry. The studies focus on synthesizing novel derivatives and understanding their chemical behavior, which could be pivotal for the development of new pharmaceuticals or materials with unique properties (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Electrochromic Materials

Thiadiazolo[3,4-c]pyridine analogs have been utilized as electron acceptors in donor-acceptor-type conjugated polymers, showcasing their utility in developing electrochromic materials. These materials exhibit fast switching times and low bandgaps, indicative of their potential in energy-efficient displays and smart windows, representing an innovative application of this compound derivatives in materials science (Ming et al., 2015).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing the 1,3,4-thiadiazole moiety, have been associated with several biological activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with similar structures have been shown to have various biological activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-5-3-4-6-12-8/h3-7H,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPGJOXLNPYYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2920522.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2920523.png)

![2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2920525.png)

![N-{[4-benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2920526.png)

![6-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2920528.png)

![3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine](/img/structure/B2920533.png)

![3,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2920534.png)

![2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2920536.png)

![8-benzyl-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2920537.png)

![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide](/img/structure/B2920540.png)